molecular formula C20H18N4O3S B3996704 1-benzoyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperazine

1-benzoyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperazine

Cat. No.: B3996704
M. Wt: 394.4 g/mol
InChI Key: POYBRXIEWRHAQS-UHFFFAOYSA-N
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Description

1-Benzoyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzoyl group and a thiazolyl group bearing a nitrophenyl moiety. This compound belongs to the class of piperazines, which are known for their diverse pharmacological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-benzoyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperazine typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under acidic conditions.

    Nitration: The thiazole intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Piperazine ring formation: The nitrated thiazole is then reacted with piperazine in the presence of a suitable base to form the piperazine ring.

    Benzoylation: Finally, the piperazine derivative is benzoylated using benzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Benzoyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoyl group can be substituted with other acyl groups using acylation reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acyl chlorides, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzoyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperazine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It is employed in the design of molecular probes for imaging and diagnostic purposes.

    Material Science: The compound is used in the synthesis of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-benzoyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. The benzoyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

1-Benzoyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperazine can be compared with other similar compounds such as:

    1-Benzoyl-4-(4-nitrophenyl)piperazine: Lacks the thiazole ring, which may affect its biological activity and chemical reactivity.

    1-(4-Bromobenzoyl)-4-phenylpiperazine: Contains a bromobenzoyl group instead of a nitrophenyl group, leading to different electronic and steric properties.

    1-Benzyl-4-(4-nitrophenyl)piperazine: Features a benzyl group instead of a benzoyl group, which may influence its pharmacokinetic properties.

The unique combination of the benzoyl, nitrophenyl, and thiazolyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

[4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c25-19(16-4-2-1-3-5-16)22-10-12-23(13-11-22)20-21-18(14-28-20)15-6-8-17(9-7-15)24(26)27/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POYBRXIEWRHAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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